molecular formula C20H27N3O B2925429 N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide CAS No. 1259148-62-3

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Cat. No. B2925429
CAS RN: 1259148-62-3
M. Wt: 325.456
InChI Key: QPDLDZZJSAOGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as CC7, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CC7 belongs to the class of heterocyclic compounds and has been found to possess a broad range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is not well understood. However, several studies have suggested that N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide exerts its biological activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to exhibit anti-microbial properties, which make it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is its broad range of biological activities. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-microbial properties, which make it a potential candidate for the treatment of various diseases. However, the major limitation of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is its low solubility in water, which makes it difficult to use in in vivo experiments.

Future Directions

Several future directions can be explored in the field of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide research. One of the potential future directions is to improve the solubility of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide in water, which will make it easier to use in in vivo experiments. Another potential future direction is to explore the potential of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. The development of novel derivatives of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide with improved biological activities can also be explored. Overall, N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has the potential to be a valuable compound in the field of drug discovery and development.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide involves the reaction of 1-cyanocycloheptanone with 2-methyl-3,4-dihydroquinoline in the presence of acetic anhydride and anhydrous sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide obtained through this method is reported to be around 50%.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to exhibit a broad range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-microbial properties. Several studies have shown that N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-16-10-11-17-8-4-5-9-18(17)23(16)14-19(24)22-20(15-21)12-6-2-3-7-13-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLDZZJSAOGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

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